molecular formula C6H11N3 B1210631 2-Methylhistamine CAS No. 34392-54-6

2-Methylhistamine

Cat. No.: B1210631
CAS No.: 34392-54-6
M. Wt: 125.17 g/mol
InChI Key: XDKYTXBAVJELDQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-methylhistamine typically involves the methylation of histamine. One common method is the reaction of histamine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methylhistamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylhistamine has several applications in scientific research:

Mechanism of Action

2-Methylhistamine exerts its effects by binding to histamine receptors, specifically the H1 and H2 receptors. This binding leads to the activation of various signaling pathways, resulting in physiological responses such as vasodilation, increased gastric acid secretion, and modulation of neurotransmission . The molecular targets include the histamine receptors on the surface of cells in the gastrointestinal tract, blood vessels, and the central nervous system.

Comparison with Similar Compounds

2-Methylhistamine is similar to other histamine derivatives such as histamine, 4-methylhistamine, and N-methylhistamine. its unique structure, with a methyl group at the 2 position, gives it distinct pharmacological properties. For example, it has a higher affinity for certain histamine receptors compared to histamine itself . Other similar compounds include:

Properties

CAS No.

34392-54-6

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)

InChI Key

XDKYTXBAVJELDQ-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)CCN

Canonical SMILES

CC1=NC=C(N1)CCN

34392-54-6

Synonyms

2-methylhistamine
2-methylhistamine dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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